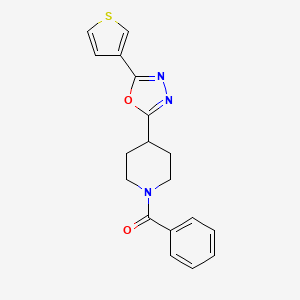

N-(1-(3-(3-chlorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, a benzamide group, and a methoxy group . These types of compounds are often synthesized for their potential biological activities .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step processes that involve the formation of the various rings and functional groups . For example, a pyrazole ring might be formed through a condensation reaction, while a piperidine ring might be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings would likely contribute to the rigidity of the molecule, while the benzamide and methoxy groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the various functional groups present. For example, the pyrazole ring might be susceptible to electrophilic substitution reactions, while the amide group in the benzamide portion of the molecule could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and polar functional groups could affect its solubility, melting point, and other physical properties .Scientific Research Applications

Antiviral Activity

This compound has been explored for its potential antiviral properties. Derivatives of similar structures have shown activity against plant viruses, such as the tobacco mosaic virus . The incorporation of certain functional groups can enhance the antiviral capabilities, making it a candidate for further research in developing plant antiviral agents.

Anti-tubercular Agents

Compounds with a similar backbone structure have been designed and synthesized to evaluate their anti-tubercular activity against Mycobacterium tuberculosis . The presence of the piperazine and pyrazole moieties suggests that this compound could be modified to target tubercular infections, contributing to the search for new and effective anti-TB drugs.

Carbonic Anhydrase Inhibition

The combination of sulfonamide and thiadiazole rings, which are structurally related to the compound , has been reported to act as carbonic anhydrase inhibitors . This suggests potential applications in treating conditions like glaucoma, epilepsy, and mountain sickness by inhibiting the enzyme carbonic anhydrase.

Antifungal and Antibacterial Properties

Related compounds have been reported to possess antifungal and antibacterial properties . This indicates that with appropriate structural modifications, the compound could be developed into a pharmaceutical agent to combat fungal and bacterial infections.

Synthesis of Piperazine Derivatives

The piperazine moiety within the compound is of significant interest in pharmaceutical chemistry. Recent developments in the synthesis of piperazine derivatives highlight various methods, including cyclization and photocatalytic synthesis, which could be applied to this compound to create a range of biologically active molecules .

Agricultural Applications

Sulfonamide derivatives, which share a common structural feature with this compound, have shown herbicidal properties . This suggests potential applications in agriculture, where the compound could be tailored to control weed growth without harming crops.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[1-[3-(3-chlorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN4O3/c1-31-21-8-3-2-7-18(21)22(29)25-17-9-11-28(12-10-17)23(30)20-14-19(26-27-20)15-5-4-6-16(24)13-15/h2-8,13-14,17H,9-12H2,1H3,(H,25,29)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKQXJLVHRDDPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-(3-chlorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-2-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B2930928.png)

![1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea](/img/structure/B2930930.png)

![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2930934.png)

![3-Benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2930938.png)

![N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2930940.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2930944.png)

![(E)-N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2930947.png)